molecular formula C9H8F3IO2S B14038825 1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene

1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene

Katalognummer: B14038825
Molekulargewicht: 364.13 g/mol
InChI-Schlüssel: YBRPJHLSLLEDRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S It is characterized by the presence of iodine, methoxy groups, and a trifluoromethylthio group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a dimethoxybenzene derivative followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research may investigate its use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It can be used in the development of materials with unique properties, such as advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1,4-Dimethoxy-2-iodo-6-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1,4-Dimethoxy-2-iodobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1,4-Dimethoxy-2-bromo-6-(trifluoromethylthio)benzene: Contains bromine instead of iodine, which can affect its reactivity and applications.

    1,4-Dimethoxy-2-iodo-6-(methylthio)benzene: Has a methylthio group instead of a trifluoromethylthio group, leading to variations in its chemical behavior.

Eigenschaften

Molekularformel

C9H8F3IO2S

Molekulargewicht

364.13 g/mol

IUPAC-Name

1-iodo-2,5-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-5-3-6(13)8(15-2)7(4-5)16-9(10,11)12/h3-4H,1-2H3

InChI-Schlüssel

YBRPJHLSLLEDRW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)I)OC)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.